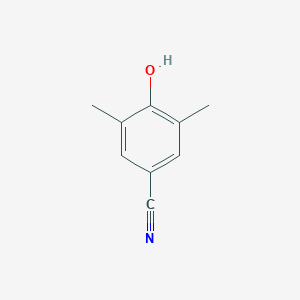

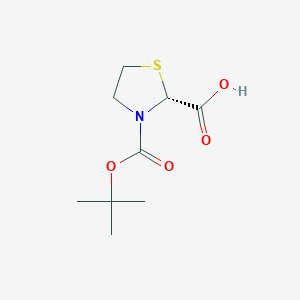

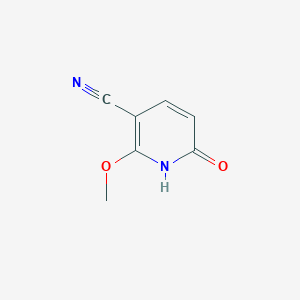

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

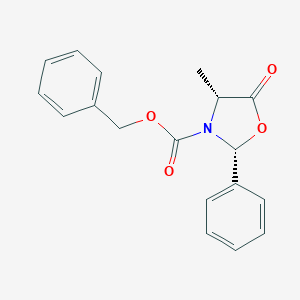

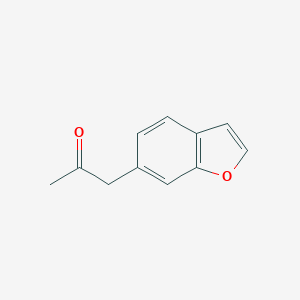

“2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.14 . It is used in the field of chemistry, particularly in the synthesis of pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is characterized by the presence of a heterocyclic moiety. This structure is a key feature in many pharmaceutical compounds, as it can improve the bioactive properties of the target derivatives .Physical And Chemical Properties Analysis

“2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a solid compound that should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Application in the Synthesis of MgO Nanoparticles

- Scientific Field: Material Science .

- Summary of the Application: The compound was used as a precursor in a one-pot solid-state synthesis of MgO nanoparticles .

- Methods of Application: The compound was reacted with Mg(NO3)2.6H2O and 6-hydroxypyridine-3-carboxylic acid in the presence of aminoguanidine bicarbonate .

- Results: The synthesized MgO nanoparticles were found to be small (14 nm) and homogeneous. They demonstrated effective catalytic properties for the reduction of 4-nitrophenol to 4-aminophenol .

Application in the Inhibition of MMP 13

- Scientific Field: Biochemistry .

- Summary of the Application: Derivatives of the compound were evaluated for their inhibition effects on MMP 13 .

- Methods of Application: A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized .

- Results: The synthesized derivatives showed potent and highly selective activity of inhibiting MMP 13 .

Application in the Synthesis of Ganciclovir

- Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: The compound is used as an intermediate in the synthesis of ganciclovir, an antiviral medication .

- Methods of Application: The compound is reacted with other reactants to produce the mono-L-valine ester of ganciclovir .

- Results: The mono-L-valine ester of ganciclovir and its pharmaceutically acceptable salts are of value as antiviral agents with improved absorption .

Application in the Synthesis of Acyclovir

- Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: The compound is used as a precursor in the synthesis of acyclovir, an antiviral medication .

- Methods of Application: The compound is reacted with other reactants to produce acyclovir .

- Results: Acyclovir is a widely used antiviral medication, particularly effective against herpes simplex viruses .

Zukünftige Richtungen

The future directions of “2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” and similar compounds seem to be focused on their potential applications in the pharmaceutical sector. The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

Eigenschaften

IUPAC Name |

2-methoxy-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-5(4-8)2-3-6(10)9-7/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTBUFBHIVYSKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=O)N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475978 |

Source

|

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

CAS RN |

130747-60-3 |

Source

|

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.